5-(2-Furyl)-3-(4-nitrophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole 5-(2-Furyl)-3-(4-nitrophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC14594146
InChI: InChI=1S/C19H15N3O3/c23-22(24)16-10-8-14(9-11-16)17-13-18(19-7-4-12-25-19)21(20-17)15-5-2-1-3-6-15/h1-12,18H,13H2
SMILES:
Molecular Formula: C19H15N3O3
Molecular Weight: 333.3 g/mol

5-(2-Furyl)-3-(4-nitrophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole

CAS No.:

Cat. No.: VC14594146

Molecular Formula: C19H15N3O3

Molecular Weight: 333.3 g/mol

* For research use only. Not for human or veterinary use.

5-(2-Furyl)-3-(4-nitrophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole -

Specification

Molecular Formula C19H15N3O3
Molecular Weight 333.3 g/mol
IUPAC Name 3-(furan-2-yl)-5-(4-nitrophenyl)-2-phenyl-3,4-dihydropyrazole
Standard InChI InChI=1S/C19H15N3O3/c23-22(24)16-10-8-14(9-11-16)17-13-18(19-7-4-12-25-19)21(20-17)15-5-2-1-3-6-15/h1-12,18H,13H2
Standard InChI Key DCFSIJLWXJXSQC-UHFFFAOYSA-N
Canonical SMILES C1C(N(N=C1C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3)C4=CC=CO4

Introduction

PropertyValue
CAS Number4155-82-2
Molecular FormulaC19H15N3O3\text{C}_{19}\text{H}_{15}\text{N}_{3}\text{O}_{3}
Molecular Weight333.3 g/mol
SMILES NotationO=N+[O-]
Purity SpecificationResearch-grade (>95%)

Synthesis and Characterization

Synthetic Routes

The synthesis typically involves a cyclocondensation reaction between hydrazine derivatives and α,β-unsaturated ketones (chalcones). For example, 3-acetyl-5-nitropyridine precursors react with hydrazine hydrate in acidic media to form the dihydropyrazole core . A representative procedure involves refluxing pyridylchalcones with N2H4H2O\text{N}_2\text{H}_4 \cdot \text{H}_2\text{O} in isopropanol and acetic acid for 20 hours, yielding the target compound with purities exceeding 95% after recrystallization .

Table 2: Synthesis Parameters and Yields

PrecursorReagents/ConditionsYield (%)Purification Method
Pyridylchalcone derivativesN2H4H2O\text{N}_2\text{H}_4 \cdot \text{H}_2\text{O}, AcOH, reflux30–83Column chromatography, recrystallization

Notably, substituents influence reaction efficiency. For instance, furan-containing derivatives exhibit lower yields (30%) due to ring instability under acidic conditions, whereas aromatic substituents (e.g., phenyl, thiophenyl) improve yields to 47–83% .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy are pivotal for structural confirmation. Key spectral features include:

  • 1H^1\text{H} NMR: Signals at δ 2.32–3.36 ppm (pyrazole CH2\text{CH}_2), δ 6.44–7.55 ppm (furan and aromatic protons) .

  • FTIR: Bands at 1665–1679 cm1^{-1} (C=O stretch), 1532–1542 cm1^{-1} (asymmetric NO2\text{NO}_2), and 1319–1358 cm1^{-1} (symmetric NO2\text{NO}_2) .

Structural and Electronic Features

The compound’s planar pyrazole ring adopts a half-chair conformation, with the furyl and nitrophenyl groups inducing steric and electronic effects. Density Functional Theory (DFT) studies suggest that the nitro group enhances electrophilicity, while the furan ring contributes to π-π stacking interactions in biological systems .

Research Findings and Comparative Analysis

Recent studies highlight the compound’s utility as a synthetic intermediate. For example, acetylated derivatives (e.g., 8b, 8c) show enhanced stability and solubility, facilitating further functionalization .

Table 3: Derivatives and Their Properties

DerivativeSubstituentsYield (%)Biological Activity (Predicted)
8bAcetyl, furan-2-yl30Antimicrobial
8cAcetyl, thiophen-2-yl47Anticancer

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